N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride
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Overview
Description
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring substituted with fluorine atoms and an acetamide group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Acetamide Formation: The acetamide group is introduced through an acylation reaction using trifluoroacetic anhydride or a similar reagent.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Protein-Protein Interactions: Influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-4,4-difluoropyrrolidin-3-ol hydrochloride
- (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Uniqueness
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and trifluoroacetamide groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C6H8ClF5N2O |
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Molecular Weight |
254.58 g/mol |
IUPAC Name |
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide;hydrochloride |
InChI |
InChI=1S/C6H7F5N2O.ClH/c7-5(8)2-12-1-3(5)13-4(14)6(9,10)11;/h3,12H,1-2H2,(H,13,14);1H/t3-;/m1./s1 |
InChI Key |
GEDVLFNZUXXQLK-AENDTGMFSA-N |
Isomeric SMILES |
C1[C@H](C(CN1)(F)F)NC(=O)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C(CN1)(F)F)NC(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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